2-Fluoro-4-methoxyphenol
Overview
Description
2-Fluoro-4-methoxyphenol is an organic compound with the molecular formula C7H7FO2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom at the 2-position and a methoxy group at the 4-position
Mechanism of Action
Target of Action
2-Fluoro-4-methoxyphenol, a fluorinated methoxy-substituted catechol analog , is primarily used as an intermediate in organic synthesis
Mode of Action
It’s known that it can be used in the synthesis of various compounds , indicating that it might interact with its targets through nucleophilic aromatic substitution .
Biochemical Pathways
It’s known that it can be used in the synthesis of 4-halo-masked o-benzoquinones (mobs), fluorinated masked o-benzoquinone, and poly(4-fluoro-2-methoxyphenol) .
Pharmacokinetics
Given its use in organic synthesis , it’s likely that these properties would be influenced by factors such as the compound’s molecular weight, polarity, and solubility.
Result of Action
It’s known that it can be used in the synthesis of various compounds , suggesting that it may have diverse effects depending on the specific context of its use.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Fluoro-4-methoxyphenol are not well characterized. Methoxyphenolic compounds, which include this compound, have been reported to have anti-inflammatory effects on human airway cells .
Cellular Effects
Methoxyphenolic compounds have been reported to inhibit multiple inflammatory mediators in human airway cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methoxyphenol typically involves the nucleophilic aromatic substitution of a fluorinated benzene derivative. One common method includes the reaction of 2-fluoroanisole with a suitable hydroxylating agent under controlled conditions. For instance, the reaction can be carried out using a base such as sodium hydroxide in an aqueous medium .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and distillation to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-methoxyphenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its chemical stability and reactivity
Comparison with Similar Compounds
4-Fluoro-2-methoxyphenol: Similar structure but with different substitution pattern.
2-Fluoro-4-methylphenol: Similar fluorine substitution but with a methyl group instead of a methoxy group.
2-Methoxyphenol (Guaiacol): Lacks the fluorine substitution.
Uniqueness: 2-Fluoro-4-methoxyphenol is unique due to the presence of both a fluorine atom and a methoxy group on the phenol ring. This combination imparts distinct chemical properties, such as increased acidity and reactivity, compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
2-fluoro-4-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJHBXCQIOVMEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379098 | |
Record name | 2-Fluoro-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167683-93-4 | |
Record name | 2-Fluoro-4-methoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167683-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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